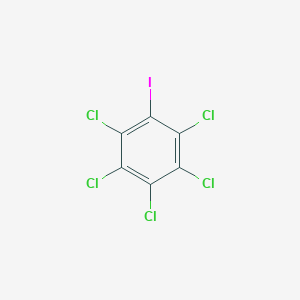

1,2,3,4,5-Pentachloro-6-iodobenzene

Overview

Description

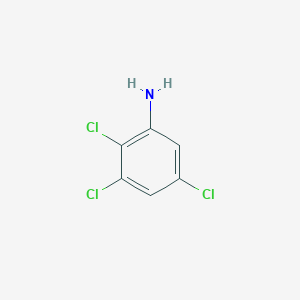

1,2,3,4,5-Pentachloro-6-iodobenzene (PCIB) is a halogenated aromatic compound that has been studied for its potential applications in various fields such as organic synthesis, drug development, and biochemistry. PCIB is a unique molecule due to its unique molecular structure, which consists of a pentachloro-6-iodobenzene ring system. PCIB has been found to possess various properties such as excellent solubility in water, good thermal stability, and a wide range of reactivity. In recent years, PCIB has become increasingly popular in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Oxidation and Detection Applications

Oxidation of Polychlorinated Phenols

A novel approach using [bis(trifluoroacetoxy)]iodobenzene for oxidizing pentachlorophenol and similar compounds, forming products like tetrachloro-1,4-benzoquinone. This method has potential applications in electrochemistry for the sensitive determination and identification of toxic polychlorinated phenols (Saby & Luong, 1997).

Chemical and Electrochemical Detection of Chlorinated Phenols

Utilizing bis(trifluoroacetoxy)iodobenzene and glucose oxidase for the electrocatalytic measurement of chlorophenol congeners. This method demonstrates high efficiency in detecting contaminants like pentachlorophenol in water samples (Saby, Male, & Luong, 1997).

Organic Synthesis and Chemical Reactions

Synthesis of Benzofurans

The CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form 2,3-disubstituted benzofurans, a process involving intermolecular and intramolecular bond formations (Lu, Wang, Zhang, & Ma, 2007).

Preparation of (Diacetoxyiodo)arenes

A safer and practical method for synthesizing (diacetoxyiodo)arenes from iodoarenes. This process is significant in organic chemistry for creating various synthetically valuable organo-λ3-iodanes (Watanabe, Miyamoto, Okada, Asawa, & Uchiyama, 2018).

Cleavage of Aromatic Carbon–Heteroatom Bond

Investigating the reduction of 5-bromo-1,3-dichloro-2-iodobenzene to understand the cleavage of carbon–iodine bonds, crucial for understanding reaction mechanisms in organic chemistry (Prasad & Sangaranarayanan, 2004).

Environmental and Analytical Chemistry

Degradation of Pentachloronitrobenzene

A study on the abiotic reduction of pentachloronitrobenzene in Fe(II)/goethite systems, shedding light on the environmental fate of nitroaromatic compounds (Klupinski, Chin, & Traina, 2004).

Gas Phase Reaction Kinetics

Analyzing the kinetics and mechanism of the reaction of Cl atoms with iodobenzene, providing insights into atmospheric chemistry and pollutant behavior (Andersen, Ponomarev, Nielsen, Hurley, & Wallington, 2001).

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOZURBHPHLQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167808 | |

| Record name | Benzene, pentachloroiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16478-18-5 | |

| Record name | Benzene, pentachloroiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016478185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, pentachloroiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)